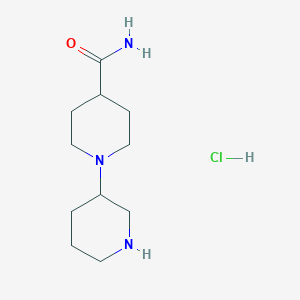

1,3'-Bipiperidine-4-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

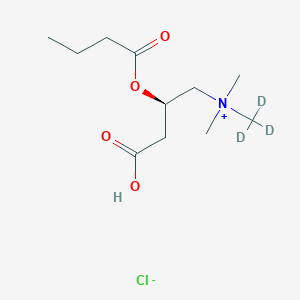

“1,3’-Bipiperidine-4-carboxamide hydrochloride” is a chemical compound with the molecular formula C11H22ClN3O . It is a derivative of piperidine .

Molecular Structure Analysis

The molecular structure of “1,3’-Bipiperidine-4-carboxamide hydrochloride” consists of a bipiperidine moiety attached to a carboxamide group . The average mass of the molecule is 247.765 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3’-Bipiperidine-4-carboxamide hydrochloride” include a molecular weight of 247.76 g/mol. It’s also mentioned that the compound is hygroscopic .Aplicaciones Científicas De Investigación

Bismuth-Catalyzed Hydroamination

Bismuth-catalyzed hydroamination using 1,3'-Bipiperidine-4-carboxamide hydrochloride and similar compounds has been studied, demonstrating the potential of these chemicals in catalysis and synthetic chemistry. Specifically, a Bi(OTf)3/Cu(CH3CN)4PF6 system promoted intermolecular hydroamination of 1,3-dienes with various carbamates, sulfonamides, and carboxamides to afford allylic amines with good yields. This system presents a new entry into intermolecular hydroamination catalysis, indicating the role of 1,3'-Bipiperidine-4-carboxamide hydrochloride in this context (Qin et al., 2006).

Neurokinin-1 Receptor Antagonists

Compounds structurally related to 1,3'-Bipiperidine-4-carboxamide hydrochloride, specifically 3-phenylpiperidine-4-carboxamide derivatives, have been synthesized and evaluated as neurokinin-1 receptor antagonists. These compounds, generated by hybridizing the substructures from two types of tachykinin NK(1) receptor antagonists, exhibited high metabolic stability, efficacy in animal models, and good pharmacokinetic profiles across species. This research underscores the pharmaceutical potential of compounds structurally akin to 1,3'-Bipiperidine-4-carboxamide hydrochloride (Shirai et al., 2012).

Dual Serotonin and Norepinephrine Reuptake Inhibitors

Another research area involves the design and synthesis of compounds like 4-benzylpiperidine carboxamides, structurally similar to 1,3'-Bipiperidine-4-carboxamide hydrochloride, to test for dual (serotonin and norepinephrine) reuptake inhibition. These compounds have been compared with standard drugs like venlafaxine HCl, showing significant dual reuptake inhibition, which is critical for the treatment of certain psychiatric disorders (Paudel et al., 2015).

Novel Inhibitors of Poly(ADP-Ribose) Polymerase (PARP)

1,3'-Bipiperidine-4-carboxamide hydrochloride and similar compounds have been instrumental in the development of novel inhibitors of poly(ADP-ribose) polymerase (PARP), a key target in cancer therapy. A specific study focused on the synthesis of novel inhibitors using a 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold, leading to the identification of lead compounds with favorable ADME characteristics and advantages over existing drugs in terms of molecular weight, hydrophilicity, and stability (Safrygin et al., 2021).

Propiedades

IUPAC Name |

1-piperidin-3-ylpiperidine-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O.ClH/c12-11(15)9-3-6-14(7-4-9)10-2-1-5-13-8-10;/h9-10,13H,1-8H2,(H2,12,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBUSFOLOIEVJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCC(CC2)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3'-Bipiperidine-4-carboxamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383986.png)

![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1383991.png)

![Benzoic acid, 3,5-bis[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, methyl ester](/img/structure/B1384000.png)

![(7E)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one](/img/structure/B1384001.png)